4-Cbz-1-methyl-2-piperazinone

Vue d'ensemble

Description

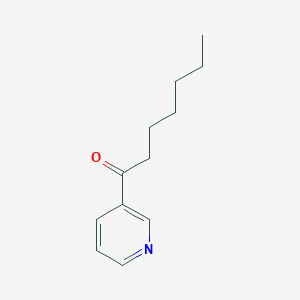

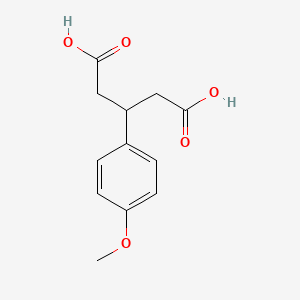

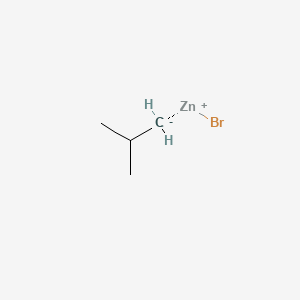

4-Cbz-1-methyl-2-piperazinone is a useful research chemical . It is also known as 4-Benzyloxycarbonyl-2-piperazinone . Its molecular formula is C13H16N2O3 .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of 4-Cbz-1-methyl-2-piperazinone consists of a piperazinone ring with a carbobenzyloxy (Cbz) group and a methyl group attached. The molecular weight is 248.28 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Cbz-1-methyl-2-piperazinone are not detailed in the search results, piperazine derivatives in general are known to undergo a variety of reactions. These include cyclization with sulfonium salts, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition of alkynes .Orientations Futures

The future directions in the research and development of 4-Cbz-1-methyl-2-piperazinone and similar compounds involve the exploration of significant chemical space that is closely related to biologically relevant structures. This includes the development of new methods for asymmetric synthesis of relevant saturated N-heterocycles .

Propriétés

Numéro CAS |

685520-31-4 |

|---|---|

Nom du produit |

4-Cbz-1-methyl-2-piperazinone |

Formule moléculaire |

C13H16N2O3 |

Poids moléculaire |

248.28 g/mol |

Nom IUPAC |

benzyl 4-methyl-3-oxopiperazine-1-carboxylate |

InChI |

InChI=1S/C13H16N2O3/c1-14-7-8-15(9-12(14)16)13(17)18-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

Clé InChI |

DFPKDZCTRBMEPV-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)-](/img/structure/B8816693.png)

![4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (S)-](/img/structure/B8816695.png)

![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/structure/B8816699.png)